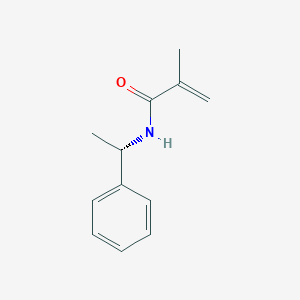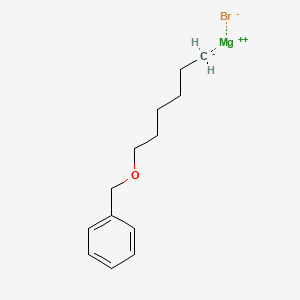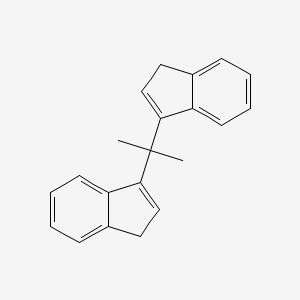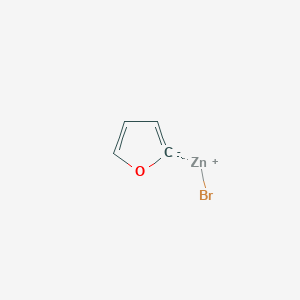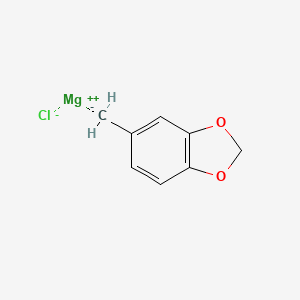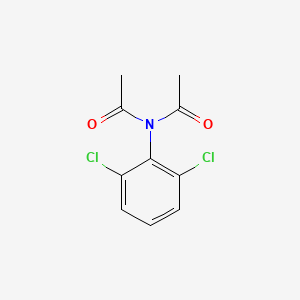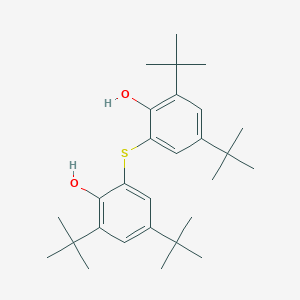
4'-Methyl-1,1':3',1''-terphenyl
Overview
Description
4’-Methyl-1,1’:3’,1’'-terphenyl is an organic compound with the molecular weight of 244.34 . It is a derivative of terphenyl, which is a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls . They consist of a central benzene ring substituted with two phenyl groups .
Synthesis Analysis
The synthesis of 4’-Methyl-1,1’:3’,1’‘-terphenyl and similar compounds involves the Stevens rearrangement of ammonium salts . This rearrangement involves isomerization of the migrating group . The formation of 4-bromo-1,1’:4’,1’‘-terphenyl and 4-methyl-1,1’:4’,1’'-terphenyl indicates that the Stevens rearrangement of ammonium salts involves isomerization of the migrating group .Molecular Structure Analysis
The molecular structure of 4’-Methyl-1,1’:3’,1’‘-terphenyl is represented by the InChI code1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3 . This indicates that the compound consists of 19 carbon atoms, 16 hydrogen atoms, and one methyl group attached to the 4’ position of the terphenyl molecule . Physical and Chemical Properties Analysis
4’-Methyl-1,1’:3’,1’'-terphenyl is a liquid . The compound is insoluble in water .Scientific Research Applications
Nonlinear Optical Properties
Research has demonstrated that derivatives of 4'-Methyl-1,1':3',1''-terphenyl, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, show promise in nonlinear optical (NLO) applications. These compounds have been found to exhibit greater hyperpolarizability than standard NLO materials like urea, indicating potential for future NLO studies (Mary et al., 2014).
Liquid Crystalline Phase
Synthesis of 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls, including derivatives of this compound, revealed their capacity to form liquid-crystalline phases at lower temperatures and over a narrower range compared to their unsubstituted analogs. This suggests their utility in the development of new liquid crystal materials (Bezborodov et al., 1991).
Self-Assembling Behavior
Coil-rod-coil molecules consisting of terphenyl units, including those with methyl groups, demonstrate unique self-assembling behaviors. This behavior is influenced by the coil chain length, leading to the formation of various structures like bicontinuous cubic and oblique columnar assemblies. Such molecules have potential applications in material science and nanotechnology (Zhong et al., 2013).
Synthesis of Complex Organic Compounds
Derivatives of this compound have been used as precursors or intermediates in the synthesis of complex organic compounds. For instance, the synthesis of 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one, a novel synthon for producing 1,3-terphenyls, demonstrates the chemical versatility of these compounds (Ram & Goel, 1996).
Mechanism of Action
Target of Action
It’s known that this compound is an important organic intermediate often used in organic synthesis reactions . It can also serve as a precursor for the synthesis of optical materials, liquid crystal materials, and coordination chemistry reagents .
Mode of Action
It’s known that this compound can be synthesized through chemical reactions involving aromatic compounds . The compound’s interaction with its targets would depend on the specific synthesis or reaction it’s involved in.
Biochemical Pathways
Given its role as an organic intermediate and a precursor in various syntheses, it’s likely that it participates in a variety of biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It’s known that the compound is a liquid , which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of 4’-Methyl-1,1’:3’,1’'-terphenyl’s action would depend on the specific context of its use. As an organic intermediate and a precursor in various syntheses, its effects would likely be seen in the successful production of the desired end products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methyl-1,1’:3’,1’'-terphenyl. For instance, it’s soluble in some organic solvents like ethanol and dimethylbenzene Therefore, the presence and concentration of these solvents could potentially affect the compound’s action
Properties
IUPAC Name |
1-methyl-2,4-diphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMCPQRFOFSEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)



![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
